

Technical Guide: Solubility of Brigatinib in Organic Solvents

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Compound of Interest		
Compound Name:	Brigatinib-d11	
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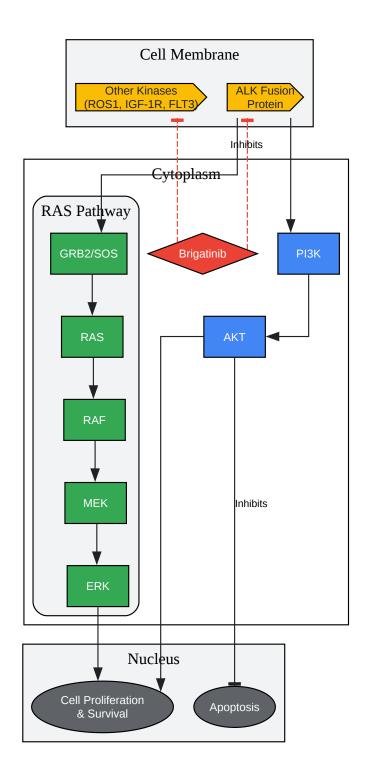
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method design, and ensuring bioavailability. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates the key signaling pathways affected by Brigatinib.

Mechanism of Action: ALK Signaling Pathway Inhibition

Brigatinib functions as a multi-targeted tyrosine kinase inhibitor (TKI), primarily targeting ALK. [1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of a fusion protein like EML4-ALK, which is constitutively active and drives oncogenic signaling.[3][4] Brigatinib binds to the ATP-binding pocket of the ALK enzyme, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4][5] The primary pathways affected are the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1] By blocking these signals, Brigatinib induces apoptosis (programmed cell death) in cancer cells.[1] Brigatinib is also effective against a variety of ALK resistance mutations that can emerge after treatment with first-generation inhibitors.[1][4] Additionally, it shows inhibitory activity against other kinases such as ROS1, IGF-1R, and FLT3.[2][3][5]





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Caption: Brigatinib inhibits the ALK fusion protein, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Quantitative Solubility Data







The solubility of Brigatinib has been experimentally determined in several organic solvents at various temperatures. This data is crucial for developing liquid formulations and for analytical procedures such as HPLC. The following table summarizes the mole fraction solubility (x_e) of Brigatinib.

Note: The solubility of **Brigatinib-d11**, a deuterated isotopologue used as an internal standard, is considered biochemically and physically equivalent to that of Brigatinib for the purposes of solubility in organic solvents.



Solvent	Temperature (K)	Mole Fraction (x _e) x 10 ⁻²	Reference
Isopropyl Myristate (IPM)	298.2	6.09	[6][7]
303.2	6.87	[6]	
308.2	7.74	[6]	
313.2	8.65	[6]	
323.2	10.71	[6]	
Dichloromethane (DCM)	298.2	2.84	[6][7]
303.2	3.21	[6]	
308.2	3.62	[6]	-
313.2	4.04	[6]	_
323.2	5.01	[6]	_
Polyethylene Glycol 400 (PEG-400)	298.2	1.30	[6][7]
303.2	1.48	[6]	_
308.2	1.68	[6]	
313.2	1.91	[6]	
323.2	2.40	[6]	
Ethanol	298.2	0.471	[6][7]
303.2	0.534	[6]	_
308.2	0.605	[6]	-
313.2	0.686	[6]	_
323.2	0.863	[6]	_
Ethyl Acetate (EA)	298.2	0.331	[6][7]



303.2	0.375	[6]	
308.2	0.424	[6]	
313.2	0.479	[6]	
323.2	0.601	[6]	
Water	298.2	0.000312	[6][7]
303.2	0.000378	[6]	
308.2	0.000456	[6]	
313.2	0.000548	[6]	_
323.2	0.000753	[6]	-

Additional Solubility Information:

- Dimethyl Sulfoxide (DMSO): Soluble at 5.85 mg/mL (10.02 mM).[8]
- Methanol: Brigatinib is soluble in methanol.[9]
- Acetonitrile: Brigatinib is soluble in acetonitrile.

As shown in the table, Brigatinib's solubility increases with temperature across all tested solvents, which is characteristic of an endothermic dissolution process.[6][10] The highest solubility is observed in Isopropyl Myristate (IPM), while it is practically insoluble in water.[6][7]

Experimental Protocol: Thermodynamic Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol provides a generalized workflow for this technique.

Objective: To determine the saturation concentration of Brigatinib in a specific solvent at a controlled temperature.



Materials and Equipment:

- Brigatinib (pure solid)
- Selected organic solvent(s) of high purity
- Analytical balance
- Glass vials with screw caps
- Thermostatically controlled shaker bath or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

- Preparation of a Supersaturated Solution: An excess amount of solid Brigatinib is added to a known volume or mass of the solvent in a sealed glass vial.[11] The key is to add enough solid to ensure that saturation is reached and solid material remains after equilibrium.
- Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature (e.g., 298.2 K / 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that the solution has reached equilibrium with the undissolved solid. The agitation prevents the formation of a concentrated layer at the bottom and facilitates dissolution.
- Phase Separation: After equilibration, the samples are allowed to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are typically centrifuged at high speed.[12]

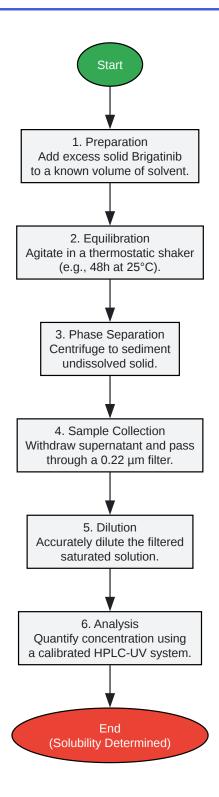
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- Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn
 using a syringe. The syringe is fitted with a chemical-resistant filter (e.g., PTFE) to remove
 any remaining microscopic particles.[12] The filtered saturated solution is then accurately
 diluted with a suitable solvent (often the mobile phase for HPLC) to a concentration within
 the calibrated range of the analytical instrument.
- Concentration Analysis: The concentration of Brigatinib in the diluted sample is quantified using a validated analytical method, most commonly HPLC-UV.[9] A calibration curve is prepared using standard solutions of known Brigatinib concentrations to ensure accurate quantification.[13]
- Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, molarity (mol/L), or mole fraction.





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Caption: Standard workflow for the shake-flask method of solubility determination.



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